Cas no 1214343-39-1 (3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine)

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine is a specialized aromatic compound featuring a pyridine core linked to a methoxy- and trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical research as a building block for active ingredients. The methoxy substituent further modulates reactivity and solubility, broadening its utility in synthetic applications. This compound is particularly useful in the development of fluorinated heterocycles, where its structural motifs contribute to improved metabolic stability and bioavailability. Its well-defined structure and functional group compatibility make it a reliable intermediate for targeted organic synthesis.
3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine structure
1214343-39-1 structure
Product name:3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine
CAS No:1214343-39-1
MF:C13H10F3NO
Molecular Weight:253.2198138237
CID:4794531

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxy-2-(trifluoromethyl)phenyl)pyridine
    • 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine
    • インチ: 1S/C13H10F3NO/c1-18-11-6-2-5-10(12(11)13(14,15)16)9-4-3-7-17-8-9/h2-8H,1H3
    • InChIKey: WSANFXSPWJPUCA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CC=1C1C=NC=CC=1)OC)(F)F

計算された属性

  • 精确分子量: 253.071
  • 同位素质量: 253.071
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 22.1

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015000809-1g
3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine
1214343-39-1 97%
1g
$1519.80 2023-09-04
Alichem
A015000809-250mg
3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine
1214343-39-1 97%
250mg
$494.40 2023-09-04
Alichem
A015000809-500mg
3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine
1214343-39-1 97%
500mg
$782.40 2023-09-04

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine 関連文献

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridineに関する追加情報

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine: A Comprehensive Overview

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine, with the CAS number 1214343-39-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine is C14H11F32. The compound features a pyridine ring substituted with a 3-methoxy-2-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which influence the compound's reactivity and biological properties. The methoxy group further modulates the lipophilicity and electronic distribution, contributing to its unique pharmacological profile.

Synthesis Methods

The synthesis of 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine has been extensively studied, and several methods have been reported in the literature. One common approach involves the coupling of 3-methoxy-2-(trifluoromethyl)iodobenzene with 3-pyridinylboronic acid using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method is highly efficient and yields high purity products. Another notable synthetic route involves the reaction of 2-chloro-5-methoxybenzotrifluoride with pyridine derivatives under appropriate conditions.

Biological Activities

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine has been investigated for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. Recent studies have shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the activation of microglia and reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration.

In addition to its neuroprotective properties, 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine has demonstrated anti-cancer activity in preclinical models. Research indicates that it can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been shown to downregulate the expression of oncogenic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax. These findings suggest that 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine may have therapeutic potential in treating various types of cancer.

Clinical Applications and Future Directions

The promising biological activities of 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine have spurred interest in its clinical development. Preclinical studies have provided compelling evidence for its efficacy in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These studies have paved the way for further clinical trials to evaluate its safety and efficacy in human patients.

In parallel, ongoing research is focused on optimizing the pharmacokinetic properties of 3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine. Efforts are being made to enhance its bioavailability, stability, and selectivity to improve its therapeutic index. Additionally, combinatorial approaches involving this compound with other therapeutic agents are being explored to achieve synergistic effects and overcome drug resistance.

Conclusion

3-(3-Methoxy-2-(trifluoromethyl)phenyl)pyridine (CAS No. 1214343-39-1) is a promising compound with a diverse range of biological activities. Its unique chemical structure confers it with potent neuroprotective and anti-cancer properties, making it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing treatments for various diseases.

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